6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and phenyl groups, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated or defluorinated products .
Scientific Research Applications
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused heterocyclic ring system and are known for their anticancer properties
Uniqueness
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H21ClFN7 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21ClFN7/c1-29-21-19(14-25-29)20(26-17-7-5-16(24)6-8-17)27-22(28-21)31-11-9-30(10-12-31)18-4-2-3-15(23)13-18/h2-8,13-14H,9-12H2,1H3,(H,26,27,28) |
InChI Key |
USSIKOBWMUSMIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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